![molecular formula C14H12ClNO3S B185086 N-(3-acetylphenyl)-4-chlorobenzenesulfonamide CAS No. 76883-65-3](/img/structure/B185086.png)
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide
Overview
Description
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of targets, primarily due to their ability to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . .
Mode of Action
They act by inhibiting the enzyme dihydropteroate synthase, involved in the synthesis of folic acid in bacteria .
Biochemical Pathways
Sulfonamides interfere with the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, they prevent the conversion of PABA to dihydropteroate, a key step in folic acid synthesis. This disruption leads to a deficiency in folic acid, which is essential for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and reproduction by disrupting folic acid synthesis . This leads to a deficiency in the nucleic acids necessary for bacterial survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of N-(3-carboxyphenyl)-4-chlorobenzenesulfonamide.
Reduction: Formation of N-(3-aminophenyl)-4-chlorobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-2-chloroacetamide
These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity
Biological Activity
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group. They have been widely studied for their antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Specifically, they inhibit the enzyme dihydropteroate synthase, which is crucial for converting para-aminobenzoic acid (PABA) into dihydropteroate, a precursor for folic acid synthesis in bacteria.
Target Enzyme: Dihydropteroate Synthase
- Inhibition Mechanism : this compound acts by mimicking PABA, thereby competitively inhibiting dihydropteroate synthase. This inhibition leads to a decrease in folic acid production, essential for nucleic acid synthesis in bacteria, ultimately resulting in bacteriostatic effects.
Biochemical Pathways
- Folic Acid Synthesis : By disrupting the folic acid synthesis pathway, sulfonamides like this compound prevent bacterial growth and replication. This mechanism is crucial in treating bacterial infections .
Pharmacokinetics
Sulfonamides are generally well absorbed through the gastrointestinal tract and exhibit wide distribution across body tissues. They are primarily metabolized in the liver and excreted via urine. The pharmacokinetic profile indicates that these compounds can achieve therapeutic concentrations effectively when administered appropriately.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains:
- Activity Spectrum : It exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
- Case Study : In a study evaluating several sulfonamide derivatives, this compound demonstrated effective inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
Anticancer Properties
Recent research has indicated that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and cell cycle arrest. For instance, it was found to significantly increase annexin V-FITC staining in MDA-MB-231 breast cancer cells, indicating enhanced apoptosis compared to control groups .
- Mechanistic Insights : The compound's anticancer activity appears to be linked to mitochondrial membrane depolarization and activation of caspases involved in apoptosis pathways .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, a comparative analysis with other sulfonamide derivatives is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | Similar sulfonamide structure | Moderate antimicrobial activity |
N-(3-methylphenyl)-4-chlorobenzenesulfonamide | Contains a methyl group | Enhanced antibacterial properties |
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide | Acetyl group at ortho position | Variable reactivity and activity |
N-(3-acetoxyphenyl)-4-chlorobenzenesulfonamide | Acetoxy group instead of acetyl | Altered solubility and potential activity differences |
This table illustrates how variations in substituents can influence both the chemical behavior and biological activity of sulfonamides, emphasizing the unique profile of this compound within its class .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBZYZLECRBEKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308621 | |
Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76883-65-3 | |
Record name | NSC205496 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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